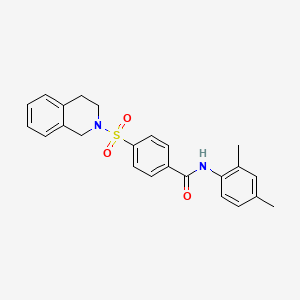

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,4-dimethylphenyl)benzamide

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,4-dimethylphenyl)benzamide is a synthetic benzamide derivative featuring a dihydroisoquinoline moiety linked via a sulfonyl group to a substituted benzamide.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-7-12-23(18(2)15-17)25-24(27)20-8-10-22(11-9-20)30(28,29)26-14-13-19-5-3-4-6-21(19)16-26/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYNHXQZVLKXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,4-dimethylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

- Molecular Formula : C16H19N3O3S

- Molecular Weight : 345.41 g/mol

- CAS Number : 325702-76-9

The compound is primarily noted for its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and metabolic pathways. Notably, studies have shown that related compounds can inhibit the activity of aldo-keto reductases (AKR), which are implicated in steroid metabolism and cancer cell proliferation .

Antitumor Activity

Several studies have investigated the antitumor potential of benzamide derivatives, including those structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,4-dimethylphenyl)benzamide. For instance:

- Inhibition of AKR1C3 : A high-throughput screening identified compounds similar to this benzamide as potent inhibitors of AKR1C3, a target in breast and prostate cancer therapies. The mechanism involves binding to the enzyme's active site and preventing substrate conversion .

- Cell Proliferation Studies : In vitro studies demonstrated that certain derivatives significantly reduce the proliferation of cancer cell lines, suggesting a promising therapeutic application .

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to compounds containing the isoquinoline moiety. These effects may be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoquinoline and benzamide portions significantly affect biological activity. Substituents at various positions can enhance potency and selectivity toward specific targets.

Chemical Reactions Analysis

Table 2: Reactivity of Key Functional Groups

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Sulfonamide (-SO-NH-) | Hydrolysis | HCl (6M), reflux, 12 hrs | Cleavage to sulfonic acid and amine |

| Benzamide (-CONH-) | Nucleophilic substitution | LiAlH, THF, 0°C → RT | Reduction to benzylamine derivative |

| Dihydroisoquinoline | Oxidation | KMnO, acidic conditions | Aromatic isoquinoline formation |

-

Sulfonamide Hydrolysis : The sulfonamide bond undergoes acid-catalyzed cleavage to yield sulfonic acid and the corresponding amine, as observed in related dihydroisoquinoline sulfonamides .

-

Benzamide Reduction : Lithium aluminum hydride reduces the amide to a methylene amine, confirmed by IR loss of carbonyl stretch (~1650 cm) .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but is sensitive to:

-

Photodegradation : UV exposure (λ = 254 nm) leads to sulfonyl bond cleavage, forming sulfinic acid derivatives (HPLC-MS analysis).

-

Thermal Decomposition : Above 200°C, decarboxylation of the benzamide moiety occurs, releasing CO (TGA-FTIR data) .

Mechanistic Insights

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares a core structure with several analogs, differing primarily in substituents on the benzamide and the linker between the benzamide and dihydroisoquinoline. Key comparisons include:

Table 1: Structural Variations in Selected Analogs

*Estimated based on analogs in and .

Key Observations :

- Substituent Effects : The 2,4-dimethylphenyl group enhances lipophilicity relative to halogenated (e.g., bromophenyl) or heterocyclic (e.g., benzofuran-thiazole) substituents, which may influence blood-brain barrier permeability .

Physicochemical Insights :

- Polar Surface Area (PSA) : The sulfonyl group increases PSA (e.g., : PSA = 142 Ų), enhancing solubility but possibly reducing membrane permeability compared to methyl linkers .

SAR Highlights :

- Halogen Substituents : Bromine or fluorine on the benzamide (e.g., compound 23) enhances BChE inhibition and selectivity over acetylcholinesterase (AChE) .

- Sulfonyl vs. Methyl Linkers : Sulfonyl-linked compounds may target both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE due to increased polarity, whereas methyl linkers prioritize CAS binding .

- Anti-Aβ Aggregation : Compounds with balanced lipophilicity (e.g., 2,4-dimethylphenyl) may penetrate the blood-brain barrier more effectively, enhancing anti-Aβ effects .

Industrial and Commercial Relevance

The target compound’s 2,4-dimethylphenyl group may offer patentability advantages over halogenated analogs .

Q & A

What are the key considerations for synthesizing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,4-dimethylphenyl)benzamide with high purity?

Basic Research Question

The synthesis requires precise control of sulfonation and amidation steps. A common approach involves reacting 3,4-dihydroisoquinoline with a sulfonyl chloride intermediate, followed by coupling to the benzamide core via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification via column chromatography (silica gel, petroleum ether/acetone) is critical, as seen in analogs with yields ranging from 52% to 74.5% . NMR (1H, 13C) and HR-ESIMS are essential for validating structural integrity, particularly to confirm sulfonyl and benzamide linkages .

How can structure-activity relationships (SAR) guide the optimization of this compound for selective BChE inhibition?

Advanced Research Question

SAR studies on related dihydroisoquinoline-benzamide analogs reveal that substituents on the phenyl ring (e.g., 2,4-dimethyl groups) enhance binding to BChE’s peripheral anionic site. Molecular docking (Glide, OPLS-AA force field) suggests that sulfonyl groups improve hydrophobic interactions, while bulkier substituents (e.g., tert-butyl) may reduce off-target effects. For example, analogs with 2,4-dimethylphenyl groups showed 10-fold selectivity for BChE over AChE in enzymatic assays .

What analytical techniques are most reliable for characterizing synthetic intermediates and final products?

Basic Research Question

1H and 13C NMR (400–600 MHz, CDCl3 or DMSO-d6) are indispensable for confirming regiochemistry, particularly for distinguishing sulfonyl vs. methylene linkages. Mass spectrometry (HR-ESIMS) with <5 ppm error validates molecular formulas. For crystalline intermediates, single-crystal X-ray diffraction (e.g., CCDC data) resolves ambiguous stereochemistry, as demonstrated in analogs with R-factors ≤0.052 .

How can molecular dynamics (MD) simulations predict the compound’s binding stability in aqueous environments?

Advanced Research Question

MD simulations (Amber, TIP3P water model) can assess ligand-protein stability by calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). For example, TIP3P accurately models solvation effects on sulfonyl groups, while OPLS-AA optimizes torsional parameters for the dihydroisoquinoline ring. Simulations >100 ns are recommended to capture conformational changes in the BChE active site .

How should researchers address contradictory cytotoxicity data in cell-based assays?

Advanced Research Question

Discrepancies in cytotoxicity (e.g., IC50 variability in HEK cells) may stem from assay conditions (e.g., DMSO concentration, serum content). Normalize data to controls (e.g., 10% DMSO vehicle) and validate via dose-response curves. For analogs with EC50 <1 μM, confirm target engagement using siRNA knockdown or competitive binding assays .

What pharmacophore features are critical for σ2 receptor/TMEM97 binding?

Advanced Research Question

The benzamide core and sulfonyl group are essential for σ2 receptor affinity, as shown in radioligand displacement assays (Ki <100 nM). Substituents like 6,7-dimethoxy on the dihydroisoquinoline ring enhance lipophilicity, improving blood-brain barrier penetration. Use [125I]-labeled analogs for in vitro binding studies .

What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Basic Research Question

Introduce polar groups (e.g., morpholino, pyrrolidinyl) on the benzamide or sulfonyl moiety. For example, analogs with morpholinoethyl side chains showed 2-fold higher solubility in PBS (pH 7.4) compared to nonpolar derivatives. Lyophilization with cyclodextrin or solutol HS-15 enhances formulation stability .

How can isoform selectivity (e.g., BChE vs. AChE) be experimentally validated?

Advanced Research Question

Perform enzymatic assays using human recombinant BChE and AChE (Ellman’s method). For analogs with IC50 <10 μM, calculate selectivity ratios (BChE/AChE). Confirm via competitive inhibition with donepezil (AChE-selective) or ethopropazine (BChE-selective). Crystallographic studies (e.g., PDB 4B0C) identify key residue differences (e.g., Tyr332 in BChE) .

What computational tools reconcile docking predictions with experimental bioactivity data?

Advanced Research Question

Glide (Schrödinger) offers superior accuracy (RMSD <1 Å in 50% of cases) for pose prediction. Combine docking scores with QSAR models (e.g., Random Forest regression) trained on IC50 data. For discrepancies, re-evaluate protonation states (Epik, pH 7.0) or solvation entropy (WaterMap) .

How can multi-target effects (e.g., 5-HT1A/5-HT7) be systematically evaluated?

Advanced Research Question

Use radioligand binding assays (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-SB-269970 for 5-HT7). For dual-active compounds (Ki <100 nM), validate functional activity via cAMP accumulation (CRE-luc reporter). MD simulations (50 ns) assess conformational changes in receptor-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.